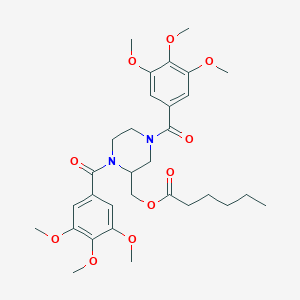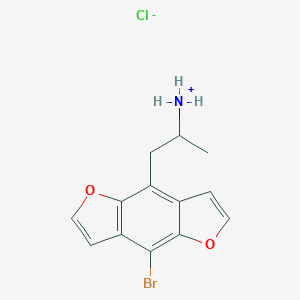![molecular formula C17H25NO2 B145566 ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate CAS No. 134984-77-3](/img/structure/B145566.png)
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate, also known as SMM-189, is a small molecule antagonist of the chemokine receptor CXCR4. The CXCR4 receptor is involved in a variety of biological processes, including immune cell trafficking, cancer metastasis, and stem cell homing. SMM-189 has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases.
Wirkmechanismus
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate acts as an antagonist of the CXCR4 receptor, which is involved in immune cell trafficking, cancer metastasis, and stem cell homing. By blocking the CXCR4 receptor, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate inhibits the migration of immune cells, cancer cells, and stem cells to their respective target tissues. This leads to a reduction in disease progression and metastasis.
Biochemische Und Physiologische Effekte
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to have several biochemical and physiological effects. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the migration and invasion of breast cancer cells. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the entry of the virus into host cells. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to reduce the formation of atherosclerotic plaques. ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has also been found to have anti-inflammatory effects by inhibiting the migration of immune cells to inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of selectivity for the CXCR4 receptor. It is also relatively easy to synthesize and has good stability. However, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective CXCR4 antagonists based on the structure of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. Additionally, the mechanisms underlying the anti-inflammatory effects of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be further investigated to identify new targets for drug development. Finally, the pharmacokinetics and pharmacodynamics of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be studied in more detail to optimize its therapeutic potential.
Synthesemethoden
The synthesis of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate involves a multi-step process, starting with the reaction of 4-methylpiperidine-2-carboxylic acid with (1R)-1-phenylethylamine to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the desired ester, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. The overall yield of this synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the metastasis of breast cancer cells by blocking the CXCR4 receptor. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the entry of the virus into host cells by blocking the CXCR4 receptor. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to reduce the formation of atherosclerotic plaques by blocking the CXCR4 receptor.
Eigenschaften
CAS-Nummer |
134984-77-3 |
|---|---|
Produktname |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14+,16-/m0/s1 |
InChI-Schlüssel |
VCWVJJJJCQJWOU-LZWOXQAQSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@H](CCN1[C@H](C)C2=CC=CC=C2)C |
SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Kanonische SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



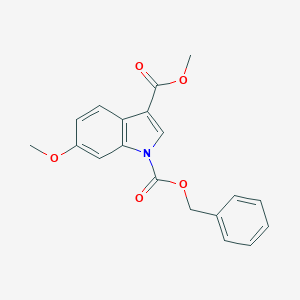
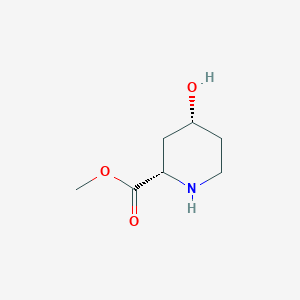
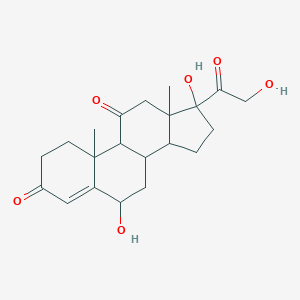
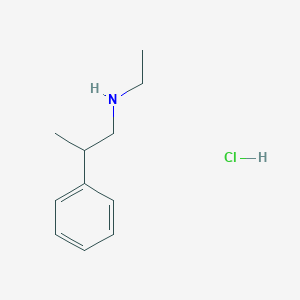
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
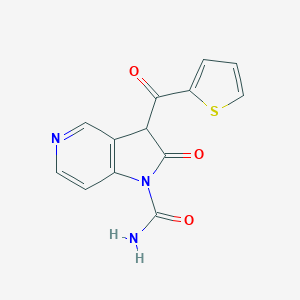
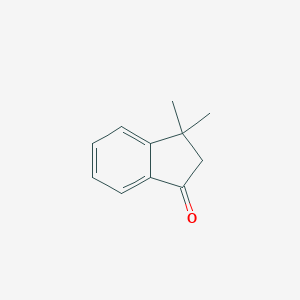
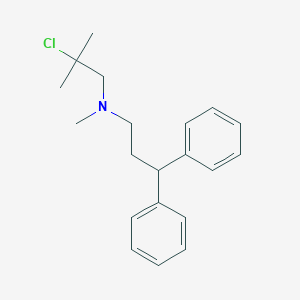

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

